molecular formula C12H9Cl2NO B2667509 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde CAS No. 714278-18-9

1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2667509
CAS No.: 714278-18-9
M. Wt: 254.11
InChI Key: NXLQSORICMVTDU-UHFFFAOYSA-N
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Description

The closest compound I found is "1-(3,4-dichloro-benzyl)-1H-[1,2,4]triazol-3-ylamine" . It’s a unique chemical provided to early discovery researchers . Its empirical formula is C9H8Cl2N4 and its molecular weight is 243.09 .


Molecular Structure Analysis

The SMILES string for “1-(3,4-dichloro-benzyl)-1H-[1,2,4]triazol-3-ylamine” is Nc1ncn(Cc2ccc(Cl)c(Cl)c2)n1 . This provides a textual representation of the compound’s structure .


Physical and Chemical Properties Analysis

For “3,4-Dichlorobenzyl chloride”, its form is liquid, refractive index is 1.577, boiling point is 122-124 °C/14 mmHg, and density is 1.411 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Transformation of Pyrrolecarbaldehydes

  • Chemical Synthesis of Polysaccharides : A study on the synthesis of new D,L-polysaccharides from derivatives like 3,4-dihydro-2H-pyran-2-carbaldehyde shows the creation of polymers with specific hydroxyl groups in their repeating units. These synthesized polysaccharides are notable for their solubility in water and potential applications in biomedical fields (Okada, Sumitomo, & Hishida, 1983).

  • Base-Catalyzed Reactions for Organic Synthesis : Research on the base-catalyzed reaction of 1-vinyl-4,5-dihydro-1H-benzo[g]indole-2-carbaldehyde with phenylacetylene highlights the synthetic potential of pyrrolecarbaldehydes in creating complex organic molecules, indicating their importance in fine organic synthesis and the development of new pharmaceuticals and materials (Schmidt et al., 2012).

  • Regioselectivity in Pyrrole Reactions : Another study explores the reactions of polyfunctionalized pyrroles, demonstrating the ability to selectively target different functional groups in complex molecules for modifications, which is crucial for synthesizing specific compounds for various applications, including medicinal chemistry (Zaytsev et al., 2005).

Applications in Catalysis and Material Science

  • Catalytic Applications : Research on palladacycles derived from bi- and tridentate ligands with an indole core, including structures related to pyrrolecarbaldehydes, reveals their efficiency as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes. Such catalysts are significant for pharmaceutical synthesis and the production of fine chemicals, highlighting the broader application of pyrrole derivatives in catalysis (Singh et al., 2017).

  • Single Molecule Magnets : A unique application of pyrrolecarbaldehyde derivatives is found in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These compounds exhibit single-molecule magnetic behavior, indicating potential for data storage and quantum computing applications. The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in this context demonstrates the versatility of pyrrolecarbaldehydes in material science (Giannopoulos et al., 2014).

Safety and Hazards

The safety data sheet for “1-(3,4-DICHLOROBENZYL)PIPERAZINE” indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It’s important to handle it with appropriate protective equipment .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLQSORICMVTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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